isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate
Overview
Description
Isopropyl 2-{[(3,4-dimethylphenoxy)acetyl]amino}-5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C28H32N2O5S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 508.20319330 g/mol and the complexity rating of the compound is 777. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Allosteric Modifiers of Hemoglobin
Compounds structurally related to the one have been studied for their ability to modify the oxygen affinity of hemoglobin. This research has implications for clinical and biological applications requiring manipulation of oxygen supply, such as in conditions of ischemia, stroke, tumor radiotherapy, and in the development of blood substitutes. Specifically, certain aryloxy and acyl derivatives have shown strong allosteric effects, indicating potential uses in therapeutic interventions and biological research (Randad et al., 1991).
Synthetic Chemistry and Organic Transformations
Another area of application involves the synthesis of heterocyclic compounds, where related thiophene derivatives have been utilized. For example, the functionalization and esterification of ethylenedioxythiophene with various carboxylic acids have been explored, showing selectivity in reactions that could be beneficial in developing complex organic molecules (Zhang et al., 2014). Such research underpins the synthesis of novel organic materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Polymer Science
Research in polymer science, particularly involving aromatic polyimides, indicates potential applications for derivatives of the compound . Hyperbranched aromatic polyimides, prepared from structurally similar monomers, exhibit unique properties such as solubility in common organic solvents. These materials could have applications in the development of advanced materials with specific mechanical, thermal, and optical properties (Yamanaka et al., 2000).
Fluorescence and Photochemistry
Research into the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions reveals the "amino conjugation effect," where N-phenyl derivatives exhibit higher fluorescence quantum yields. This suggests potential applications in the development of fluorescent materials and in photochemical studies, where compounds with enhanced fluorescence are valuable (Yang et al., 2002).
Properties
IUPAC Name |
propan-2-yl 2-[[2-(3,4-dimethylphenoxy)acetyl]amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O5S/c1-15(2)35-28(33)24-20(7)25(26(32)29-22-11-8-16(3)12-19(22)6)36-27(24)30-23(31)14-34-21-10-9-17(4)18(5)13-21/h8-13,15H,14H2,1-7H3,(H,29,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJXHKNMQJSFCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC(=C(C=C3)C)C)C(=O)OC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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